An In-depth Technical Guide to 5-Bromopentan-1-amine Hydrobromide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromopentan-1-amine Hydrobromide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Bromopentan-1-amine hydrobromide, a bifunctional organic compound with significant utility in synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and key applications of this versatile building block. The hydrobromide salt form of 5-Bromopentan-1-amine enhances its stability and handling properties, making it a convenient reagent in a laboratory setting.[1]
Strategic Importance in Synthetic Chemistry
5-Bromopentan-1-amine hydrobromide is a valuable reagent due to its dual reactivity. It possesses a primary amino group and a terminal bromine atom, allowing for selective chemical transformations.[1] The amine functional group acts as a nucleophile, while the carbon-bromine bond is susceptible to nucleophilic substitution. This orthogonal reactivity is pivotal for the sequential or simultaneous introduction of different molecular fragments, making it an ideal scaffold for constructing complex molecules with specific spatial arrangements.[1] In medicinal chemistry, its five-carbon chain offers a flexible spacer, which can be crucial for optimizing the biological activity of a compound by tethering a pharmacophore to another moiety, such as a targeting group or a solubilizing agent.[1]
Synthesis of 5-Bromopentan-1-amine Hydrobromide
The synthesis of 5-bromopentan-1-amine hydrobromide can be efficiently achieved through a multi-step process, most notably employing the principles of the Gabriel synthesis. This classic method allows for the clean formation of a primary amine from a primary alkyl halide, avoiding the over-alkylation often seen with direct amination.
A common and logical starting material for this synthesis is 1,5-dibromopentane. The overall synthetic strategy involves the selective reaction of one of the bromine atoms with a protected amine equivalent, followed by deprotection and conversion to the hydrobromide salt.
Proposed Synthetic Pathway: A Modified Gabriel Synthesis
The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines.[2][3] It traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[2][3] This approach is advantageous as it prevents the formation of secondary and tertiary amine byproducts.[4]
The synthesis of 5-Bromopentan-1-amine hydrobromide can be envisioned in the following two key stages:
Stage 1: N-Alkylation of Potassium Phthalimide with 1,5-Dibromopentane
In this step, potassium phthalimide serves as an ammonia surrogate. The phthalimide anion is a soft nucleophile that attacks one of the primary carbons of 1,5-dibromopentane in an SN2 reaction, displacing a bromide ion. The use of a dipolar aprotic solvent like DMF can accelerate this reaction.[4]
Stage 2: Hydrolysis and Hydrobromide Salt Formation
The resulting N-(5-bromopentyl)phthalimide is then subjected to hydrolysis to liberate the desired primary amine. This can be achieved under acidic or basic conditions, or more commonly, through the Ing-Manske procedure which utilizes hydrazine.[3][4] The use of hydrazine hydrate is often preferred as it allows for milder reaction conditions and the formation of a stable phthalhydrazide precipitate that can be easily removed by filtration.[3] Finally, treatment of the free amine with hydrobromic acid yields the desired 5-Bromopentan-1-amine hydrobromide salt.
Experimental Protocol: Synthesis of 5-Bromopentan-1-amine Hydrobromide
Materials:
-
1,5-Dibromopentane
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
N-(5-bromopentyl)phthalimide Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.
-
To this solution, add 1,5-dibromopentane in a dropwise manner at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield crude N-(5-bromopentyl)phthalimide.
-
-
Hydrazinolysis and Salt Formation:
-
Suspend the crude N-(5-bromopentyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux for several hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter off the solid phthalhydrazide and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride.
-
Dissolve the crude salt in a minimal amount of water and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the free amine into an organic solvent like diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromopentan-1-amine.
-
Dissolve the isolated amine in a suitable solvent (e.g., diethyl ether or isopropanol) and cool in an ice bath.
-
Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.
-
Collect the resulting precipitate of 5-Bromopentan-1-amine hydrobromide by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 5-Bromopentan-1-amine hydrobromide.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromopentan-1-amine hydrobromide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 51874-27-2 | [5][6] |
| Molecular Formula | C₅H₁₃Br₂N | [6] |
| Molecular Weight | 246.97 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 141-142 °C | [5][7] |
| Purity | ≥96% | [5] |
| Storage Temperature | 4°C, protect from light | [5] |
Applications in Research and Development
5-Bromopentan-1-amine hydrobromide is a valuable intermediate in the synthesis of a wide range of organic compounds. Its bifunctional nature allows for its incorporation into molecules where a flexible five-carbon linker is desired.
Key Application Areas:
-
Pharmaceutical Synthesis: It is frequently employed to connect a pharmacologically active core to other functional groups that can modulate properties such as solubility, cell permeability, or protein binding.
-
Linker Chemistry: In the field of bioconjugation and materials science, it serves as a versatile linker to tether molecules to surfaces, polymers, or biological macromolecules.
-
Heterocyclic Synthesis: The primary amine can be used as a nucleophile in the construction of various nitrogen-containing heterocyclic systems.
Safety and Handling
5-Bromopentan-1-amine hydrobromide is classified as harmful and an irritant.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/ eye protection/ face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
5-Bromopentan-1-amine hydrobromide is a strategically important building block in modern organic synthesis. Its predictable reactivity and the stability afforded by its hydrobromide salt form make it a reliable reagent for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective utilization in research and development, particularly within the pharmaceutical industry.
References
-
PubChem. 5-Bromopentan-1-amine hydrobromide | C5H13Br2N | CID 24189511. [Link]
-
ChemBK. 5-Bromo-1-pentanamine hydrobromide. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Name Reactions. Gabriel Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 5-Bromopentan-1-amine hydrobromide | 51874-27-2 [sigmaaldrich.com]
- 6. 5-Bromopentan-1-amine hydrobromide | C5H13Br2N | CID 24189511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
(Image: A general scheme for the N-alkylation of indole with a 5-halopentylamine derivative.)